molecular formula C21H24FN3O B11442673 4-fluoro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

4-fluoro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11442673
M. Wt: 353.4 g/mol
InChI Key: SKZZDROZOJEIIB-UHFFFAOYSA-N
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Description

4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:

Chemical Reactions Analysis

4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal activities.

    Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can be compared with other benzimidazole derivatives such as:

The uniqueness of 4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

4-fluoro-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C21H24FN3O/c1-2-3-6-15-25-19-8-5-4-7-18(19)24-20(25)13-14-23-21(26)16-9-11-17(22)12-10-16/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,23,26)

InChI Key

SKZZDROZOJEIIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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